molecular formula C21H36O2 B13404738 3beta,17alpha-Dimethylandrostane-3alpha,17beta-diol

3beta,17alpha-Dimethylandrostane-3alpha,17beta-diol

Cat. No.: B13404738
M. Wt: 320.5 g/mol
InChI Key: FEEOGCRWGNJTKO-YRWKUUEZSA-N
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Description

3beta,17alpha-Dimethylandrostane-3alpha,17beta-diol is a synthetic steroid compound belonging to the class of androgens and derivatives. These compounds are known for their role in the development of masculine characteristics and have significant effects on scalp and body hair in humans .

Preparation Methods

The synthesis of 3beta,17alpha-Dimethylandrostane-3alpha,17beta-diol involves several steps, typically starting from a suitable steroid precursor. The synthetic routes often include:

    Hydroxylation: Introduction of hydroxyl groups at specific positions.

    Methylation: Addition of methyl groups to the steroid backbone.

    Reduction: Conversion of ketone groups to hydroxyl groups.

Industrial production methods may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3beta,17alpha-Dimethylandrostane-3alpha,17beta-diol undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketone groups back to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3beta,17alpha-Dimethylandrostane-3alpha,17beta-diol has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry.

    Biology: Studied for its effects on androgen receptors and estrogen receptors.

    Medicine: Investigated for its potential therapeutic effects in hormone-related disorders.

    Industry: Utilized in the synthesis of other steroid compounds

Mechanism of Action

The mechanism of action of 3beta,17alpha-Dimethylandrostane-3alpha,17beta-diol involves its interaction with androgen and estrogen receptors. It acts as an agonist for these receptors, modulating various physiological processes. The molecular targets include the androgen receptor and estrogen receptor beta, which play crucial roles in regulating gene expression and cellular responses .

Comparison with Similar Compounds

3beta,17alpha-Dimethylandrostane-3alpha,17beta-diol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological properties and potential therapeutic applications.

Properties

Molecular Formula

C21H36O2

Molecular Weight

320.5 g/mol

IUPAC Name

(3R,5S,8R,9S,10S,13S,14S,17S)-3,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C21H36O2/c1-18(22)11-12-19(2)14(13-18)5-6-15-16(19)7-9-20(3)17(15)8-10-21(20,4)23/h14-17,22-23H,5-13H2,1-4H3/t14-,15+,16-,17-,18+,19-,20-,21-/m0/s1

InChI Key

FEEOGCRWGNJTKO-YRWKUUEZSA-N

Isomeric SMILES

C[C@]1(CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)C)O

Canonical SMILES

CC1(CCC2(C(C1)CCC3C2CCC4(C3CCC4(C)O)C)C)O

Origin of Product

United States

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